molecular formula C8H12N2O B3062339 N-methyl-2-(pyridin-3-yloxy)ethanamine CAS No. 228272-00-2

N-methyl-2-(pyridin-3-yloxy)ethanamine

Cat. No.: B3062339
CAS No.: 228272-00-2
M. Wt: 152.19 g/mol
InChI Key: HKLZABNBARUZMN-UHFFFAOYSA-N
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Description

N-Methyl-2-(pyridin-3-yloxy)ethanamine is a tertiary amine featuring a pyridin-3-yloxy substituent linked to an ethanamine backbone. Evidence from binding studies indicates its affinity for the neuronal acetylcholine receptor α4β2 subtype (Ki = 35 nM), positioning it as a candidate for neurological applications . The compound’s polarity and electronic properties, influenced by the pyridinyloxy group, are critical to its interactions with biological targets.

Properties

CAS No.

228272-00-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-methyl-2-pyridin-3-yloxyethanamine

InChI

InChI=1S/C8H12N2O/c1-9-5-6-11-8-3-2-4-10-7-8/h2-4,7,9H,5-6H2,1H3

InChI Key

HKLZABNBARUZMN-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CN=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(pyridin-3-yloxy)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(pyridin-3-yloxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(pyridin-3-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

N,N-Dimethyl-2-(pyridin-3-yloxy)ethanamine

  • Structure : Differs by an additional methyl group on the amine.
  • Pharmacology: Exhibits higher affinity for α4β2 receptors (Ki = 21 nM) compared to the mono-methylated compound, suggesting that N-methylation enhances receptor binding .
  • Implications : Increased lipophilicity from the dimethyl group may improve membrane permeability.

Betahistine (N-Methyl-2-(2-pyridyl)ethanamine)

  • Structure : Pyridinyl group at the 2-position instead of 3.
  • Pharmacology : Dual H1R agonist and H3R antagonist, used for Ménière’s disease .
  • Key Difference : The 2-pyridyl orientation shifts receptor selectivity from cholinergic (α4β2) to histaminergic pathways, highlighting the impact of positional isomerism on biological activity .

Chain-Length and Functional Group Modifications

N-Ethyl-N-Methyl-4-(pyridin-3-yl)but-3-yn-1-amine

  • Structure : Longer alkyne chain and ethyl-methyl substitution.
  • Pharmacology : Lower α4β2 affinity (Ki = 1770 nM), indicating that chain elongation and alkyne introduction reduce binding efficiency .

N-Methyl-2-(1-methyl-1H-indol-3-yl)-N-(4-phenoxybenzyl)ethanamine

  • Structure : Indole and benzyl substituents replace pyridinyloxy.
  • Pharmacology : Targets TRPM8 channels, demonstrating how aromatic heterocycles dictate target specificity .

Pharmacological Data and Receptor Affinity

Table 1: Receptor Binding Affinities of Selected Compounds

Compound Target Receptor Ki/EC50 (nM) Source
N-Methyl-2-(pyridin-3-yloxy)ethanamine α4β2 nAChR 35
N,N-Dimethyl-2-(pyridin-3-yloxy)ethanamine α4β2 nAChR 21
Betahistine H1R (agonist) -
H3R (antagonist) -
Sofinicline α4β2 nAChR 40 (EC50)

Key Findings :

  • Mono-methylation vs. dimethylation at the amine significantly affects α4β2 affinity.
  • Pyridinyloxy positioning (2- vs. 3-) shifts activity from cholinergic to histaminergic systems.

Physicochemical Characteristics

  • Dipole Moment : DFT calculations for related aza-Michael adducts reveal polarities (e.g., 5.23 debye), suggesting moderate solubility in polar solvents .
  • Molecular Packing : Hirshfeld analyses show dominant O···H and H···H interactions, influencing crystalline stability .

Structure-Activity Relationships (SAR)

  • Amine Substitution : Dimethylation enhances α4β2 binding, while ethyl or benzyl groups divert activity to other targets (e.g., TRPM8) .
  • Aromatic Substituents: Pyridinyloxy groups favor cholinergic interactions, whereas indole or phenoxy groups broaden target diversity .
  • Chain Flexibility : Shorter ethanamine chains improve receptor fit compared to elongated or rigidified structures .

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